Anemarrhenasaponin III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

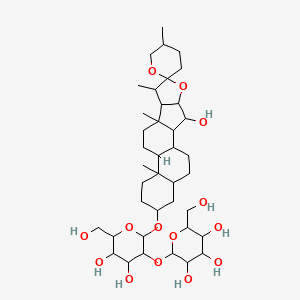

Anemarrhenasaponin III (ASP III) is a triterpenoid saponin isolated from the root of Anemarrhena asphodeloides, a traditional Chinese medicine. It has a variety of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-cancer activities. ASP III has been widely studied over the past few decades, and its potential applications in clinical settings have been explored.

Scientific Research Applications

Antithrombotic Therapeutic Potential

Anemarrhenasaponin III, along with other steroidal saponins isolated from Anemarrhena asphodeloides Bunge, has demonstrated significant inhibitory effects on platelet aggregation. This suggests its potential as a novel antithrombotic therapeutic agent, especially in the context of post-myocardial infarction treatment (Zhang et al., 1999).

Modulation of Superoxide Generation

Research indicates that this compound can modulate superoxide generation in human neutrophils. This property is crucial in understanding its potential role in inflammatory responses and immune system modulation (Zhang et al., 1999).

Antiplatelet Aggregation Activity

A study identified this compound among other steroidal glycosides isolated from Anemarrhena asphodeloides, showing its significant antiplatelet aggregation activity. This highlights its potential therapeutic application in preventing blood clots (Kang et al., 2012).

Anticancer Potential

This compound has shown promising results in inducing mitochondria-dependent apoptosis in certain cancer cell lines. This suggests its potential as an anticancer agent, particularly for liver cancer (Nho et al., 2016).

Alzheimer's Disease Treatment

This compound was identified as a potential active component for anti-Alzheimer's disease activity, targeting BACE1 to reduce amyloid-beta aggregation. This discovery is crucial in the context of Alzheimer's disease treatment (Wang et al., 2020).

Antineoplastic Activity

In colorectal cancer models, this compound demonstrated potential antineoplastic activity, suggesting its use in cancer treatment (Kang et al., 2011).

Lung Inflammation Treatment

This compound, derived from Anemarrhena asphodeloides, showed significant effectiveness in alleviating lung inflammation in an animal model. This suggests its therapeutic potential for lung inflammatory disorders (Park et al., 2018).

Mechanism of Action

Target of Action

Anemarrhenasaponin III, a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides Bunge , has been found to interact with several targets. These include VEGFR, X-linked inhibitor of apoptosis protein (XIAP), B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), thromboxane (Tx) A2 receptor, mTOR, NF-κB, COX-2, MMPs, and acetylcholinesterase (AChE) . These targets play crucial roles in various biological processes, including cell proliferation, inflammation, coagulation, and neuronal disorders .

Mode of Action

This compound interacts with its targets to exert its pharmacological effects. For instance, it inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and growth . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells .

Biochemical Pathways

The compound affects several biochemical pathways. It has been found to suppress the SHH-WNT-Matrix metalloproteinases (MMPs) pathway , which is involved in cell proliferation and migration. By inhibiting this pathway, this compound can suppress the progression of certain cancers .

Pharmacokinetics

It is known that the compound’s bioavailability and efficacy can be influenced by various factors, including its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

This compound has multiple pharmacological activities. It has been found to have anti-cancer, anti-neuronal disorders, anti-inflammatory, and anti-coagulant effects . For example, it can inhibit the proliferation of cancer cells and induce their apoptosis . It can also suppress inflammation by inhibiting the production of pro-inflammatory cytokines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Moreover, the compound’s action can also be influenced by the physiological environment, such as the presence of other molecules and the pH of the environment .

properties

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O14/c1-17-7-12-39(48-16-17)18(2)25-33(53-39)29(44)26-21-6-5-19-13-20(8-10-37(19,3)22(21)9-11-38(25,26)4)49-36-34(31(46)28(43)24(15-41)51-36)52-35-32(47)30(45)27(42)23(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEHHXRFTMAICH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)

![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)

![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/no-structure.png)

![Benzenamine,2-[2-(dimethylamino)ethoxy]-4-fluoro-](/img/structure/B2765826.png)

![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2765829.png)

![3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2765830.png)